molecular formula C13H10N4O4S B2758393 N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 899756-96-8

N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2758393
CAS RN: 899756-96-8
M. Wt: 318.31
InChI Key: ROPKPWVQVISKDW-UHFFFAOYSA-N
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Description

N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

Compounds synthesized from benzothiazole and pyrimidine derivatives have shown promising anticancer and anti-inflammatory activities. For instance, certain derivatives were evaluated for their in vitro anticancer activity against a panel of 60 different human tumor cell lines and for anti-inflammatory activity, exhibiting significant inhibitory effects against cancer cell lines and excellent anti-inflammatory activities (Ghule, Deshmukh, & Chaudhari, 2013).

Metabolic Stability Improvement

Research aimed at improving metabolic stability of pharmacologically active compounds has led to the examination of various heterocyclic analogues as alternatives to benzothiazole rings. This includes efforts to reduce or eliminate metabolic deacetylation, with findings supporting the potential for enhancing the metabolic profile of such compounds (Stec et al., 2011).

Synthetic Methodologies

The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks demonstrates the chemical versatility of these compounds. This approach yields products with confirmed structures through analytical and spectral studies, suggesting a pathway for developing novel chemical entities (Janardhan et al., 2014).

Antimicrobial Properties

A new series of compounds incorporating thienopyrimidine linked to rhodanine derivatives exhibited potent in vitro antimicrobial activity. This highlights the potential for developing new antimicrobial agents based on the structural motifs of N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide and its analogues (Kerru et al., 2019).

Dual Inhibitory Actions for Antitumor Agents

Compounds have been designed as dual inhibitors of key enzymes in tumor growth, such as thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of benzothiazole derivatives in cancer treatment (Gangjee et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound, also known as “N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” or “HMS3013I17” or “N-(pyrimidin-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide”, is the Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator in the Wnt signaling pathway .

Mode of Action

This compound acts as a TNIK inhibitor, blocking the activity of the TNIK enzyme . By inhibiting TNIK, it disrupts the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Biochemical Pathways

The compound primarily affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration. By inhibiting TNIK, the compound disrupts the normal functioning of the Wnt signaling pathway .

Result of Action

The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to the suppression of cell proliferation and induction of cell death . This makes the compound a potential therapeutic agent for diseases characterized by abnormal cell proliferation, such as colorectal cancer .

properties

IUPAC Name

N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-11(16-13-14-6-3-7-15-13)8-17-12(19)9-4-1-2-5-10(9)22(17,20)21/h1-7H,8H2,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPKPWVQVISKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

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